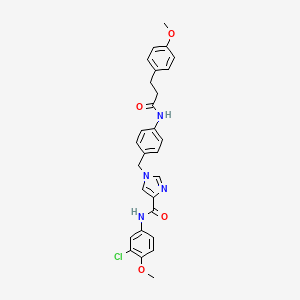

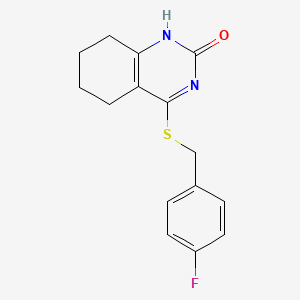

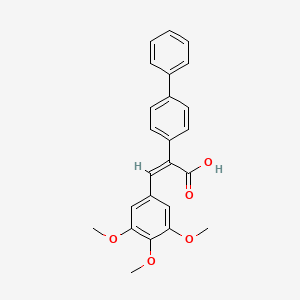

5-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C12H10ClN3 and its molecular weight is 231.68. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Corrosion Inhibition and Surface Modification

5-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile serves as a precursor for synthesizing corrosion inhibitors. Studies have demonstrated its effectiveness in protecting mild steel in acidic environments. The derivatives of this compound, including those prepared through various chemical modifications, have shown high corrosion inhibition efficiency, attributed to their adsorption on metal surfaces, forming protective layers. This characteristic is particularly valuable in industrial applications where metal corrosion can lead to significant economic losses and safety hazards. The adsorption behavior and efficiency of these inhibitors have been studied using gravimetric, electrochemical, and spectroscopic techniques, confirming their potential in corrosion protection (Yadav et al., 2016; Abdel Hameed et al., 2020).

Synthetic Chemistry and Ligand Design

In synthetic chemistry, the versatility of this compound is highlighted by its role in the preparation of complex molecules. It acts as an intermediate for generating a wide range of heterocyclic compounds with varied functional groups, facilitating the synthesis of ligands for potential applications in catalysis and material science. The ability to introduce different substituents at key positions on the pyrazole ring opens avenues for designing molecules with specific electronic and structural properties. This adaptability underscores the importance of such compounds in developing new materials and chemical processes (Grotjahn et al., 2002).

Antimicrobial and Antiproliferative Agents

Research into the biological activity of pyrazole derivatives has identified this compound as a key starting material for synthesizing compounds with significant antimicrobial and antiproliferative effects. Modifications of this compound have led to the discovery of new molecules that exhibit promising activity against a variety of microbial strains and cancer cell lines. The potential of these derivatives as therapeutic agents underscores the importance of pyrazole-based compounds in medicinal chemistry, offering new pathways for the development of drugs with improved efficacy and selectivity (Al-Sanea et al., 2015; Al‐Azmi & Mahmoud, 2020).

Green Chemistry and Catalysis

The compound is also significant in the context of green chemistry, serving as a substrate in environmentally friendly synthetic methods. Its use in catalyst-supported reactions that proceed under mild conditions highlights the potential for more sustainable chemical processes. Such approaches not only reduce the environmental impact of chemical synthesis but also offer practical advantages in terms of efficiency and cost-effectiveness (Nimbalkar et al., 2017).

Advanced Materials and Electronics

Lastly, the structural and electronic properties of pyrazole derivatives, including those based on this compound, have implications for the development of advanced materials. These compounds have been studied for their optical and electronic characteristics, suggesting applications in photovoltaics, light-emitting diodes (LEDs), and sensors. The modification of pyrazole cores can lead to materials with tailored optical properties, contributing to the advancement of optoelectronic devices and materials science (Zedan et al., 2020).

Propriétés

IUPAC Name |

5-(chloromethyl)-3-methyl-1-phenylpyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3/c1-9-11(8-14)12(7-13)16(15-9)10-5-3-2-4-6-10/h2-6H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVYUIBQPYWMJFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C#N)CCl)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,5-dihydro-1,3-thiazol-2-yl)-N-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]acetamide](/img/structure/B2833640.png)

![1-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-(3-methoxyphenyl)ethanone](/img/structure/B2833643.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-fluoro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2833649.png)

![8-(4-chlorobenzoyl)-6-[(4-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2833659.png)